molecular formula C9H16N2O2 B3179945 1-(Diethoxymethyl)-4-methylimidazole CAS No. 111539-75-4

1-(Diethoxymethyl)-4-methylimidazole

Cat. No. B3179945
M. Wt: 184.24 g/mol
InChI Key: VFZOIDNJFRPVFD-UHFFFAOYSA-N
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Patent
US04740513

Procedure details

4-Methylimidazole (16.4 g), triethylorthoformate (118.4 g), and p-toluene sulphonic acid (1 g) were mixed and heated at 130° until evolution of ethanol ceased (approximately 2 hours). Volatile material was removed in vacuo and the residue was distilled under vacuum from anhydrous sodium carbonate (1 g) to afford the title compound, b.p. 126°-130°/5 mm (22.06 g). The product was characterised spectroscopically and used without further purification (Preparation 26).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
118.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[CH2:7]([O:9][CH:10](OCC)[O:11][CH2:12][CH3:13])[CH3:8].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:7]([O:9][CH:10]([O:11][CH2:12][CH3:13])[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1)[CH3:8]

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
118.4 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(approximately 2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Volatile material was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum from anhydrous sodium carbonate (1 g)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(N1C=NC(=C1)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.